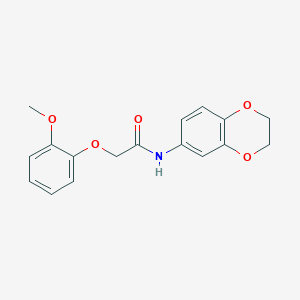![molecular formula C15H11F4NO3 B5700142 N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide, also known as TAK-915, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. TAK-915 belongs to the class of drugs known as positive allosteric modulators (PAMs) of the GABA-A receptor, which is a key neurotransmitter involved in the regulation of anxiety, sleep, and cognition.
Mécanisme D'action
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide acts as a PAM of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. By binding to a specific site on the receptor, N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide enhances the activity of the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in an overall inhibitory effect on neuronal activity, leading to anxiolytic and cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide has been shown to have several biochemical and physiological effects, including increased GABAergic transmission, enhanced synaptic plasticity, and improved cognitive function. In preclinical studies, N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide has been shown to improve memory consolidation and retrieval, as well as reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is its high selectivity for the GABA-A receptor, which makes it a suitable candidate for further scientific research. However, one limitation of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is its limited bioavailability and short half-life, which may limit its therapeutic potential in clinical settings.
Orientations Futures
There are several future directions for the scientific research of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide, including the investigation of its potential therapeutic applications in treating other neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, further studies are needed to optimize the pharmacokinetic properties of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide to improve its bioavailability and half-life. Finally, the development of novel PAMs of the GABA-A receptor may lead to the discovery of even more potent and selective compounds with greater therapeutic potential.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide involves several steps, starting from the reaction of 2,3,5,6-tetrafluorophenol with cyclopropylamine to form the corresponding amine intermediate. This intermediate is then reacted with 2-furancarboxylic acid to form the desired product, N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide. The synthesis of N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide has been optimized to achieve high yields and purity, making it a suitable candidate for further scientific research.
Applications De Recherche Scientifique
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as anxiety, depression, and cognitive impairment. Several preclinical studies have demonstrated that N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide is highly selective for the GABA-A receptor and enhances the activity of this receptor, leading to anxiolytic and cognitive-enhancing effects.
Propriétés
IUPAC Name |
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO3/c16-9-5-10(17)13(19)14(12(9)18)22-6-8-3-4-11(23-8)15(21)20-7-1-2-7/h3-5,7H,1-2,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRPRGUHSRCLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]phenol](/img/structure/B5700090.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)


![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)